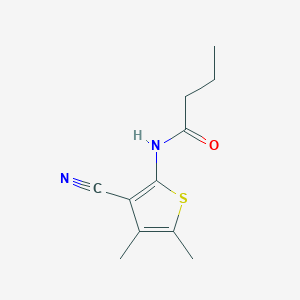
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thienylacetamides and has been found to possess several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been found to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to protect neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to be non-toxic and has low cytotoxicity. However, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
For research on N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide include studying its effects on other inflammatory diseases, understanding its exact mechanism of action, and evaluating its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide involves the condensation reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with butanoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran, and the resulting product is purified by column chromatography. The yield of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide obtained by this method is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been found to possess antioxidant properties and has been shown to reduce oxidative stress in cells. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to exhibit neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-4-5-10(14)13-11-9(6-12)7(2)8(3)15-11/h4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
OOPSQWZKPFOLCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
Kanonische SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
Löslichkeit |
13.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)

![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B250936.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
![5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250939.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide](/img/structure/B250942.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250943.png)
![2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B250945.png)
![N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B250946.png)
![N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B250947.png)